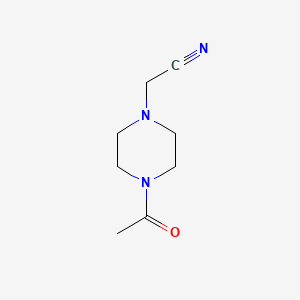

2-(4-Acetylpiperazin-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h3-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWMVSSFCVHWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610738 | |

| Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-88-5 | |

| Record name | (4-Acetylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Acetylpiperazin 1 Yl Acetonitrile and Analogues

Strategies for Piperazine (B1678402) Ring Formation in 2-(4-Acetylpiperazin-1-yl)acetonitrile Synthesis

The formation of the piperazine ring is a fundamental step in the synthesis of this compound. This can be achieved through various cyclization and reductive amination strategies.

Cyclization reactions are a common method for forming the piperazine heterocycle. These approaches typically involve the formation of two carbon-nitrogen bonds to close the six-membered ring. One-pot protocols have been developed for the conversion of primary amines into piperazines by cyclization with reagents like tosylbis(2-(tosyloxy)ethyl)amine. mdpi.com Another approach involves the catalytic reductive cyclization of dioximes, which are synthesized from the double Michael addition of nitrosoalkenes to primary amines. This method allows for the construction of piperazines with substituents on both carbon and nitrogen atoms. The key steps in this process are the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate, followed by cyclization and subsequent reduction to the piperazine ring. mdpi.comnih.gov

A variety of catalysts can be employed for these cyclization reactions, with the choice of catalyst influencing the reaction conditions and outcomes. For instance, palladium on carbon (Pd/C) and Raney nickel are effective catalysts for the reductive cyclization of dioximes. mdpi.com

Table 1: Catalysts and Conditions for Reductive Cyclization of Dioximes

| Catalyst | Hydrogen Pressure | Temperature | Reaction Time |

|---|---|---|---|

| 5%-Pd/C | ca. 40 bar | 50 °C | 6 h |

This table presents typical conditions for the reductive cyclization of dioximes to form the piperazine ring.

Reductive amination is a versatile and widely used method for the synthesis of amines, including the formation of the piperazine ring and the introduction of substituents. youtube.comresearchgate.netlibretexts.org This reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of piperazine derivatives, this can be an intramolecular or intermolecular process.

Intramolecular reductive amination can be a powerful tool for the preparation of piperazines. researchgate.net In the context of synthesizing analogues of the target compound, a one-pot tandem reductive amination-transamidation-cyclization reaction can produce substituted piperazin-2-ones, which can be further modified. organic-chemistry.org

Intermolecular reductive amination is frequently employed to introduce substituents onto a pre-formed piperazine ring. For instance, N-alkylpiperazines can be synthesized via reductive amination using a suitable aldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120). nih.gov This method is particularly useful for creating a diverse range of substituted piperazines.

Table 2: Common Reducing Agents in Reductive Amination for Piperazine Synthesis

| Reducing Agent | Typical Substrates | Key Features |

|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective, tolerates a wide range of functional groups. |

This table highlights common reducing agents used in the synthesis of piperazine derivatives via reductive amination.

Introduction of the Acetonitrile (B52724) Moiety in this compound Synthesis

The introduction of the cyanomethyl group (-CH₂CN) onto the piperazine nitrogen is a critical step. This is typically achieved through cyanoalkylation reactions.

Cyanoalkylation involves the reaction of a nucleophilic piperazine with a reagent containing a cyanomethyl group. A common and straightforward method is the alkylation of a piperazine derivative with a haloacetonitrile, such as 2-chloroacetonitrile or 2-bromoacetonitrile.

For the synthesis of this compound, a plausible route involves the alkylation of N-acetylpiperazine with a haloacetonitrile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

A recently developed three-component reaction provides a direct route to 2-(piperazin-1-yl)acetonitrile (B1316065) analogues. mdpi.comresearchgate.net This method utilizes a disulfide, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) as the ethyl piperazine source, and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. mdpi.comresearchgate.net The reaction proceeds via a proposed Sₙ2 mechanism. mdpi.comresearchgate.net

Table 3: Reaction Conditions for the Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles

| Disulfide | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Diphenyl disulfide | Cs₂CO₃ | EtOH | 100 °C | 3 h | 90% |

| Di-p-tolyl disulfide | Cs₂CO₃ | EtOH | 100 °C | 3 h | 78% |

This table presents data from the synthesis of analogues, demonstrating a method for introducing the acetonitrile moiety. mdpi.com

Alternatively, the synthesis can start with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides to yield related structures. researchgate.net

Direct cyanation methods, which involve the formation of a C-CN bond on a pre-existing molecule, are an area of active research. While not a direct method for introducing the entire acetonitrile moiety, these approaches could be conceptually applied to functionalize a piperazine precursor. For instance, direct C-H cyanation of heterocycles has been achieved using copper catalysts. However, these methods are generally applied to aromatic C-H bonds and may not be directly applicable to the N-alkylation required for this compound.

Strategies for Acetyl Group Incorporation onto the Piperazine Nitrogen

The final step in many synthetic routes to this compound is the acetylation of the piperazine nitrogen. This can be achieved either before or after the introduction of the acetonitrile group.

If the synthesis starts with piperazine and introduces the acetonitrile moiety first to form 2-(piperazin-1-yl)acetonitrile, the subsequent step would be selective N-acetylation. The selective mono-acetylation of symmetrical piperazines can be challenging due to the potential for di-acetylation. However, methods have been developed to achieve high yields of the mono-acetylated product. One such method involves carrying out the acetylation in the presence of an acid. google.com

Alternatively, and often more strategically, the synthesis can begin with the more readily available and commercially accessible N-acetylpiperazine. researchgate.net This precursor can then be alkylated with a haloacetonitrile as described in section 2.2.1. This approach avoids the issue of selective mono-acetylation on a disubstituted piperazine.

A continuous-flow acetylation process has been developed using acetonitrile as the acetylating agent and alumina (B75360) as a catalyst, which offers a sustainable and efficient method for the N-acetylation of various amines, including secondary amines like piperidine (B6355638) and morpholine. mdpi.com This could potentially be adapted for the acetylation of 2-(piperazin-1-yl)acetonitrile.

Table 4: Reagents for N-Acetylation of Amines

| Acetylating Agent | Catalyst/Conditions | Substrate Scope |

|---|---|---|

| Acetic anhydride (B1165640) | Acidic conditions | Homopiperazines google.com |

| Acetamide | Iodine catalyst | Piperazine researchgate.net |

This table summarizes various reagents and conditions for the N-acetylation of amines, which can be applied to the synthesis of the target compound.

Acylation Reactions with Piperazine Derivatives

The synthesis of this compound can be effectively achieved through acylation strategies involving piperazine intermediates. These methods typically fall into two primary pathways: the acetylation of a pre-formed piperazinylacetonitrile core or the alkylation of an acetylated piperazine ring.

One common route begins with the N-acetylation of piperazin-1-ylacetonitrile. In this approach, piperazine is first reacted with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782), to yield piperazin-1-ylacetonitrile. This intermediate is then subjected to an acylation reaction using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.

Alternatively, the synthesis can commence with 1-acetylpiperazine (B87704) as the starting material. This intermediate is then N-alkylated using a haloacetonitrile. The reaction involves the nucleophilic substitution of the halide by the secondary amine of the piperazine ring. This N-alkylation is a widely used method for creating N-alkyl piperazine derivatives. nih.gov The choice of haloacetonitrile (chloro- or bromo-) can influence reaction rates, with bromoacetonitrile generally being more reactive. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to scavenge the hydrohalic acid formed during the reaction. researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.org For the synthesis of complex molecules like piperazine derivatives, multi-component reactions are often employed in a one-pot fashion. nih.gov While a specific one-pot procedure for this compound is not extensively detailed in the provided literature, the principles can be applied.

A hypothetical one-pot synthesis could involve the simultaneous or sequential addition of piperazine, a haloacetonitrile, and an acetylating agent. This approach, however, would require careful control of reaction conditions to manage the chemoselectivity of the multiple reactive sites on the piperazine molecule and avoid the formation of undesired byproducts, such as the di-alkylated or di-acetylated piperazine. More sophisticated one-pot methodologies, such as sequential four-component reactions, have been developed for synthesizing other complex acetonitrile derivatives, demonstrating the feasibility of such strategies in heterocyclic chemistry. researchgate.net The development of green one-pot methods, often utilizing water as a solvent, is also a growing area of interest. nih.gov

Synthesis of Structural Analogues of this compound

The synthesis of structural analogues is crucial for drug discovery and development, allowing for the fine-tuning of pharmacological properties. Analogues of this compound can be generated by modifying either the acetonitrile moiety or the piperazine ring.

Modification of the acetonitrile portion of the molecule introduces structural diversity that can influence biological activity. This can be achieved by using substituted haloacetonitrile reagents in the alkylation step. For instance, the synthesis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile is accomplished by reacting 1-[(4-chlorophenyl)phenylmethyl]-piperazine with 2-haloethoxyacetonitrile. google.com This demonstrates that functional groups, such as an ethoxy group, can be incorporated onto the methylene (B1212753) bridge of the acetonitrile substituent. Similarly, other alkyl or aryl groups could be introduced by employing appropriately substituted α-haloacetonitriles.

A vast number of analogues can be created by varying the substituent on the second nitrogen of the piperazine ring. Instead of an acetyl group, a wide array of aromatic, heteroaromatic, or alkyl groups can be introduced. The synthesis of these N-aryl and N-alkyl derivatives often relies on standard methods such as nucleophilic aromatic substitution (SNAr), reductive amination, or palladium-catalyzed Buchwald-Hartwig coupling. mdpi.com

For example, SNAr reactions are effective when coupling piperazine with electron-deficient (hetero)arenes. mdpi.com This method was used to synthesize 3-nitropyridylpiperazine derivatives by reacting 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation to produce various analogues. researchgate.net Reductive amination is another key technique, used in the synthesis of Abemaciclib, where N-ethylpiperazine is reacted with an aldehyde. mdpi.com These methods allow for the creation of a diverse library of compounds with different groups attached to the piperazine core.

| Piperazine N4-Substituent | Synthetic Method | Example Precursors |

|---|---|---|

| 3-Nitropyridin-2-yl | Nucleophilic Aromatic Substitution (SNAr) | Piperazine, 2-chloro-3-nitropyridine |

| Ethyl | Reductive Amination | Piperazine, Acetaldehyde |

| (3-Methoxyphenyl) | Nucleophilic Aromatic Substitution (SNAr) | (3-methoxyphenyl)piperazine, Halo-heterocycle |

| 2-(Phenylthio)ethyl | Nucleophilic Substitution (SN2) | Piperazine, Phenylthiirane or equivalent |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, which is particularly important for large-scale synthesis. Key parameters that are typically optimized include the choice of solvent, temperature, base, and catalyst.

The selection of a solvent can significantly impact reaction outcomes. A screening of solvents for a related synthesis found that N,N-dimethylformamide (DMF) at reflux conditions provided a significantly higher yield (80%) compared to other solvents like acetonitrile (65%), ethanol (B145695) (58%), THF (51%), and methanol (B129727) (47%). researchgate.net In another study focused on coupling reactions to form piperazinyl amides, acetonitrile was found to be the optimal solvent. nih.gov

Temperature is another critical factor. While some reactions proceed at room temperature, many require heating to achieve a reasonable reaction rate and yield. researchgate.net For instance, the optimal yield for the formation of a specific piperazinyl amide was achieved at 125–135 °C. nih.gov

The choice of base and the ratio of reactants are also crucial. In acylation and alkylation reactions, a base is required to neutralize acidic byproducts. The strength and stoichiometry of the base can affect reaction rates and the formation of side products. Similarly, adjusting the ratio of reactants, such as the piperazine derivative to the alkylating or acylating agent, can help to maximize the conversion of the limiting reagent and minimize the formation of byproducts from over-reaction. nih.gov

| Solvent | Temperature | Yield (%) |

|---|---|---|

| Ethanol | Reflux | 58 |

| Methanol | Reflux | 47 |

| Acetonitrile | Reflux | 65 |

| Tetrahydrofuran (THF) | Reflux | 51 |

| N,N-Dimethylformamide (DMF) | Reflux | 80 |

Mechanistic Investigations of Reactions Involving 2 4 Acetylpiperazin 1 Yl Acetonitrile

Proposed Reaction Mechanisms for the Synthesis of 2-(4-Acetylpiperazin-1-yl)acetonitrile

The synthesis of this compound can be achieved through two primary routes: the cyanomethylation of 1-acetylpiperazine (B87704) or the N-acetylation of piperazine-1-acetonitrile. The mechanistic pathways for these transformations are governed by the principles of nucleophilic substitution and nucleophilic acyl substitution, respectively.

Route 1: Nucleophilic Substitution (Cyanomethylation)

This common synthetic route involves the reaction of 1-acetylpiperazine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine nitrogen of 1-acetylpiperazine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetonitrile. The reaction occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks. byjus.com

Route 2: Nucleophilic Acyl Substitution (N-Acetylation)

Alternatively, the compound can be synthesized by acetylating piperazine-1-acetonitrile. This reaction typically employs an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The mechanism involves the nucleophilic attack of the secondary amine of piperazine-1-acetonitrile on the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling a leaving group (e.g., acetate (B1210297) or chloride) to yield the final N-acetylated product. google.com In some cases, the reaction can be catalyzed by acids, which protonate one amino group, allowing for selective acetylation of the other. google.com

For the SN2 cyanomethylation of 1-acetylpiperazine, the rate-determining step is the concerted nucleophilic attack of the piperazine (B1678402) nitrogen on the haloacetonitrile. byjus.commdpi.com The reaction rate is dependent on the concentration of both the nucleophile (1-acetylpiperazine) and the electrophile (haloacetonitrile). Factors that influence this step include the nucleophilicity of the amine, the nature of the leaving group (I > Br > Cl), and the steric hindrance around the reaction centers. byjus.comresearchgate.net

In the N-acetylation of piperazine-1-acetonitrile, the rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reactants and conditions. Generally, for reactive acetylating agents like acetyl chloride, the nucleophilic attack by the amine is the slow step. For less reactive agents like acetic anhydride, the collapse of the tetrahedral intermediate can be rate-limiting. The presence of a catalyst can also alter the energy profile of the reaction and influence the rate-determining step. nih.gov

The mechanistic pathways for the synthesis of this compound are characterized by distinct transition states and, in one case, a key intermediate.

SN2 Cyanomethylation Pathway : This reaction does not proceed through a stable intermediate. Instead, it involves a single, high-energy transition state . byjus.com In this transition state, the central carbon atom is pentacoordinate, with partial bonds to both the incoming nitrogen nucleophile from 1-acetylpiperazine and the outgoing halide leaving group. byjus.comrsc.org The geometry around the carbon atom is trigonal bipyramidal.

N-Acetylation Pathway : This pathway is defined by the formation of a tetrahedral intermediate . After the initial nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the acetylating agent, a transient species is formed where the carbonyl carbon is sp3-hybridized and bonded to four other groups (the original carbonyl oxygen, the piperazine nitrogen, the methyl group, and the leaving group). This intermediate is flanked by two transition states: one leading to its formation and another leading to its collapse into the final product and the leaving group. nih.gov

Table 1: Comparison of Proposed Synthetic Mechanisms

| Feature | SN2 Cyanomethylation of 1-Acetylpiperazine | N-Acetylation of Piperazine-1-acetonitrile |

|---|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |

| Key Step | Concerted attack and leaving group departure byjus.com | Formation and collapse of a tetrahedral intermediate nih.gov |

| Intermediate | None | Tetrahedral Intermediate |

| Transition State | Single pentacoordinate transition state rsc.org | Two transition states flanking the intermediate |

| Rate Determining Step | The single concerted step mdpi.com | Typically, the initial nucleophilic attack or collapse of the intermediate |

Mechanistic Studies of this compound as a Reagent

While this compound itself is primarily an intermediate, its structural analogs, particularly simple nitriles like acetonitrile (B52724), are instrumental as reagents in advanced organic synthesis. rsc.org The nitrile functional group can serve as a non-toxic source of cyanide in transition metal-catalyzed C–H cyanation reactions, a powerful method for installing cyano groups onto aromatic and heteroaromatic rings. rsc.orgsnnu.edu.cn

Palladium-catalyzed C–H cyanation reactions often serve as a model for understanding the mechanistic role of nitrile-containing reagents. rsc.org A widely accepted catalytic cycle, particularly for reactions involving a directing group, proceeds through several key steps.

A plausible catalytic cycle using a Pd(II) catalyst is depicted below:

C–H Activation : The cycle often begins with the coordination of a directing group on the substrate to the Pd(II) center. This is followed by a concerted metalation-deprotonation (CMD) step, where the C–H bond is cleaved to form a five-membered palladacycle intermediate and releasing an acid. This step is often turnover-limiting. nih.gov

Oxidation/Cyanide Transfer : The palladacycle intermediate reacts with the cyanating agent. In some proposed mechanisms, the nitrile (e.g., an analog of the target compound) coordinates to the palladium center. The C-CN bond of the nitrile is then activated, potentially involving an oxidant, leading to the transfer of the cyano group to the palladium. snnu.edu.cn In other systems, an external cyanide source like Zn(CN)₂ is used, and the nitrile may act as a solvent or ligand. nih.govacs.org

Reductive Elimination : The final step is the reductive elimination from the aryl-palladium(II)-cyanide complex. This step forms the desired aryl nitrile product and regenerates a Pd(0) species. rsc.orgnih.gov

Catalyst Regeneration : The Pd(0) is re-oxidized back to the active Pd(II) state by an oxidant (e.g., PhI(OAc)₂), completing the catalytic cycle. nih.gov

Recent studies have also explored nickel- and cobalt-catalyzed C-H cyanation, which may involve radical pathways or different oxidation states of the metal center, such as Ni(I)/Ni(III) cycles. acs.orgresearchgate.net

In transition metal-catalyzed reactions, such as C–H cyanation, ligands play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. enscm.fr The choice of ligand directly influences the key steps of the catalytic cycle.

Electronic Effects : The electronic properties of the ligand affect the electron density at the metal center. Electron-donating ligands, like some bulky dialkylbiarylphosphines (e.g., XPhos), can increase the electron density on the palladium atom. nih.gov This can facilitate the oxidative addition step but may slow down the reductive elimination step. Conversely, electron-withdrawing ligands can favor reductive elimination. acs.org

Table 2: Influence of Ligand Properties on Pd-Catalyzed Cyanation

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact on Catalysis | Example Ligands |

|---|---|---|---|---|

| Electron-Donating | Generally accelerates | Generally slows | Can increase overall catalyst activity if OA is rate-limiting enscm.fr | XPhos, t-BuXPhos nih.gov |

| Electron-Withdrawing | Generally slows | Generally accelerates | Can be beneficial if RE is rate-limiting | Phosphines with electron-withdrawing substituents |

| Steric Bulk | Can hinder substrate approach | Generally accelerates acs.org | Promotes product formation, prevents catalyst deactivation nih.gov | XPhos, tBuBrettPhos nih.gov |

Synthetic Utility and Applications of 2 4 Acetylpiperazin 1 Yl Acetonitrile As a Chemical Building Block

Functionalization of the Acetonitrile (B52724) Moiety in 2-(4-Acetylpiperazin-1-yl)acetonitrile

The acetonitrile group (-CH₂CN) is a key reactive center in the molecule. The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion, while the nitrile's carbon-nitrogen triple bond can undergo various addition and cycloaddition reactions.

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This conversion significantly alters the electronic and physical properties of the molecule, providing a gateway to a different class of compounds with distinct applications.

The hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk Under these conditions, the nitrile is converted to 2-(4-acetylpiperazin-1-yl)acetic acid. The reaction proceeds through an intermediate amide, 2-(4-acetylpiperazin-1-yl)acetamide, which can sometimes be isolated by carefully controlling the reaction conditions, such as using milder conditions or a stoichiometric amount of water. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The nitrogen atom of the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfer steps and tautomerization leads to the formation of the amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), also effects hydrolysis. weebly.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidic workup, provides the final carboxylic acid. libretexts.orgweebly.com

| Transformation | Reagents and Conditions | Product |

| Full Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-(4-Acetylpiperazin-1-yl)acetic acid |

| Full Hydrolysis | H₂SO₄ (aq), Δ | 2-(4-Acetylpiperazin-1-yl)acetic acid |

| Partial Hydrolysis | H₂O₂, base catalyst | 2-(4-Acetylpiperazin-1-yl)acetamide |

The carbon-nitrogen triple bond of the acetonitrile moiety can undergo several important chemical transformations beyond hydrolysis, including reduction and addition of organometallic reagents.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, yielding 2-(4-acetylpiperazin-1-yl)ethan-1-amine. This transformation is valuable as it introduces a new basic center and a flexible ethylamine (B1201723) linker. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine anion intermediate, which upon hydrolysis, yields a ketone. For example, reaction of this compound with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, would produce 1-(4-acetylpiperazin-1-yl)propan-2-one. This reaction provides a powerful method for carbon-carbon bond formation. libretexts.org

| Reaction Type | Reagents and Conditions | Product Structure |

| Reduction | 1. LiAlH₄, THF 2. H₂O | 2-(4-Acetylpiperazin-1-yl)ethan-1-amine |

| Reduction | H₂, Raney Ni | 2-(4-Acetylpiperazin-1-yl)ethan-1-amine |

| Grignard Addition | 1. RMgX, Et₂O 2. H₃O⁺ | 1-(4-Acetylpiperazin-1-yl)-alkan-2-one |

Transformations of the Piperazine (B1678402) Ring in this compound

The piperazine ring offers another site for molecular modification. While one nitrogen atom is part of a stable amide linkage, this group can be removed to allow for further functionalization.

In the parent molecule, this compound, both nitrogen atoms of the piperazine ring are substituted. Therefore, to perform modifications, a deprotection step is necessary. The N-acetyl group can be removed under hydrolytic conditions (either acidic or basic) to yield the secondary amine, 2-(piperazin-1-yl)acetonitrile (B1316065). This unmasked piperazine nitrogen is a versatile nucleophile and can undergo a variety of standard N-functionalization reactions.

N-Alkylation: The secondary amine can be alkylated using alkyl halides in the presence of a base to prevent quaternization.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), provides a straightforward route to N-alkylated derivatives. mdpi.com

N-Arylation: The nitrogen can be coupled with aryl halides or triflates using transition-metal catalysts, most commonly through palladium-catalyzed Buchwald-Hartwig amination. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form various N-acyl derivatives.

| Reaction | Reagents | Product |

| Deacetylation | HCl (aq), Δ | 2-(Piperazin-1-yl)acetonitrile |

| N-Alkylation | R-X, K₂CO₃ | 2-(4-Alkylpiperazin-1-yl)acetonitrile |

| Reductive Amination | RCHO, NaBH(OAc)₃ | 2-(4-Alkylpiperazin-1-yl)acetonitrile |

| N-Arylation | Ar-Br, Pd catalyst, base | 2-(4-Arylpiperazin-1-yl)acetonitrile |

Direct functionalization of the C-H bonds of the piperazine ring is a more advanced synthetic strategy that offers an atom-economical way to introduce complexity. While this field is rapidly evolving, direct C-H activation on simple N-acyl piperazine scaffolds is not widely documented and typically requires specialized conditions. Such transformations often rely on transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium) and may require a directing group to achieve regioselectivity. For the N-acetylpiperazine core, C-H activation could potentially occur at the C-H bonds alpha to the nitrogen atoms. However, this remains a challenging and largely unexplored avenue for this specific substrate, representing an area for future research.

Integration of this compound into Complex Heterocyclic Systems

The dual functionality of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems, which are core structures in many biologically active molecules. nih.govnih.govresearchgate.net

The acetonitrile moiety is a particularly useful handle for constructing new rings. For example, the nitrile group can participate in cycloaddition reactions. A well-known example is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Furthermore, the activated methylene group adjacent to the nitrile can be used in condensation reactions to build various heterocyclic cores. For instance, it can be a component in the synthesis of pyridines, pyrimidines, or thiophenes (e.g., via the Gewald reaction). A study on the synthesis of 1,8-naphthyridine-3-carbonitriles demonstrated the utility of related 2-(4-substituted piperazin-1-yl) building blocks in constructing fused heterocyclic systems with potential biological activity. nih.gov In that synthesis, a piperazine unit is introduced to a pre-formed naphthyridine core, highlighting the role of the piperazine moiety as a key pharmacophore. By analogy, this compound could be used to build novel naphthyridine derivatives or other complex scaffolds.

| Heterocyclic System | Potential Synthetic Route | Key Transformation |

| Tetrazole | NaN₃, Lewis Acid | [3+2] Cycloaddition of the nitrile |

| Substituted Pyridine | Condensation with an α,β-unsaturated ketone | Michael addition followed by cyclization/oxidation |

| Substituted Thiophene | Gewald Reaction (with sulfur and a carbonyl compound) | Condensation and cyclization |

| 1,8-Naphthyridine | Nucleophilic substitution on a halo-naphthyridine precursor | SₙAr reaction involving the piperazine nitrogen (after deacetylation) |

Construction of Fused Piperazine Derivatives

The unique structural features of this compound, namely the presence of an acetyl group and an acetonitrile moiety, offer several potential pathways for the synthesis of fused piperazine derivatives. These reactions can be designed to involve either the acetyl group, the active methylene group of the acetonitrile substituent, or the piperazine ring itself in the cyclization step.

One plausible approach involves the functionalization of the active methylene group of the acetonitrile moiety, followed by an intramolecular cyclization. For instance, the methylene group can be deprotonated with a suitable base to generate a carbanion, which can then react with various electrophiles. Subsequent intramolecular reactions can lead to the formation of a new ring fused to the piperazine core. An example of such a transformation is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, a precursor to cyclic ketones. While direct application on this compound would require prior introduction of a second nitrile-containing chain, this highlights the potential of the cyanomethyl group in ring formation.

Another strategy could involve the transformation of the acetyl group. For example, the acetyl group can be elaborated into a more complex side chain containing a suitable functional group that can undergo intramolecular cyclization with a substituent on the piperazine ring or the acetonitrile moiety.

Furthermore, the piperazine ring itself can participate in cyclization reactions. For instance, derivatives of this compound could be designed to undergo intramolecular cyclization to form bicyclic piperazine derivatives. While specific examples utilizing this compound are not extensively documented in the literature, the synthesis of related fused piperazine systems, such as pyrimido[1,2-a]piperazines and triazolo[4,3-a]pyrazines, from other piperazine precursors suggests the feasibility of such transformations.

Table 1: Potential Reactions for the Synthesis of Fused Piperazine Derivatives from this compound Analogs

| Starting Material Analogue | Reagents and Conditions | Fused Product Type |

| N-Acetyl-N'-(2-chloroethyl)piperazineacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Pyrazino[1,2-a]piperazine derivative |

| 1-Acetyl-4-(2-hydrazinyl-ethyl)piperazineacetonitrile | Orthoester, Acid catalyst | Triazolo[4,3-a]pyrazine derivative |

| 1-(3-Oxobutyl)-4-acetylpiperazine-acetonitrile | Acid or Base catalyst | Bicyclic piperazine derivative |

Regioselective and Stereoselective Applications of this compound

The application of this compound in regioselective and stereoselective synthesis is an area of significant potential, owing to the distinct reactivity of its different functional groups and the possibility of introducing chiral elements.

Regioselective Applications:

The presence of multiple nucleophilic and electrophilic centers in this compound allows for the possibility of regioselective reactions. The two nitrogen atoms of the piperazine ring have different electronic environments due to the presence of the electron-withdrawing acetyl group on one nitrogen and the cyanomethyl group on the other. This difference in basicity and nucleophilicity can be exploited to achieve regioselective alkylation, acylation, or other functionalization reactions at the more nucleophilic nitrogen atom (N1).

Furthermore, the active methylene group of the acetonitrile moiety provides a site for C-alkylation, while the carbonyl group of the acetyl moiety can undergo reactions at the α-carbon. The choice of reagents and reaction conditions can direct the reaction to a specific site, leading to a variety of selectively functionalized products.

Stereoselective Applications:

For stereoselective applications, a chiral center can be introduced into the this compound molecule. This can be achieved by starting with a chiral piperazine precursor or by introducing a chiral substituent. The presence of a chiral center can then influence the stereochemical outcome of subsequent reactions, leading to the formation of diastereomerically enriched or enantiomerically pure products.

For example, if a chiral auxiliary is attached to the piperazine ring, it can direct the approach of reagents to the active methylene group of the acetonitrile moiety, leading to diastereoselective alkylation or aldol (B89426) reactions. Similarly, asymmetric reduction of the acetyl group could introduce a chiral hydroxyl group, which could then direct subsequent transformations.

Table 3: Potential Regio- and Stereoselective Reactions

| Reaction Type | Substrate/Reagent | Expected Outcome |

| Regioselective N-Alkylation | 1-Acetylpiperazine-acetonitrile with an electrophile | Preferential alkylation at the more basic nitrogen (N1) |

| Diastereoselective Alkylation | Chiral this compound derivative | Formation of a new stereocenter with high diastereoselectivity |

| Asymmetric Reduction | This compound with a chiral reducing agent | Enantioselective formation of a chiral alcohol |

Advanced Analytical Methodologies for 2 4 Acetylpiperazin 1 Yl Acetonitrile Research

Chromatographic Method Development and Validation

Chromatographic techniques are indispensable for separating 2-(4-Acetylpiperazin-1-yl)acetonitrile from starting materials, by-products, and degradation products. Method development focuses on achieving optimal resolution, sensitivity, and speed, followed by validation to ensure the method is reliable for its intended purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A validated RP-HPLC method can accurately quantify the main compound and detect trace-level impurities.

Method Development: A typical method involves a C18 stationary phase, which is effective for retaining and separating piperazine (B1678402) derivatives. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer (e.g., phosphate buffer), allowing for precise control over the elution of polar and non-polar analytes. Isocratic elution with a constant mobile phase composition is often sufficient for routine purity checks. For more complex samples containing a wide range of impurities, a gradient elution program may be necessary. UV detection is suitable for this compound, likely at a wavelength between 210 and 240 nm, where the amide chromophore exhibits absorbance.

Method Validation: According to International Conference on Harmonisation (ICH) guidelines, the developed method must be validated to demonstrate its suitability. Key validation parameters include:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.

Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

| Parameter | Condition/Value |

|---|---|

| Column | Octadecyl C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer pH 3.0 (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Linearity Range | 10-150 µg/mL (r² > 0.999) |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Accuracy (% Recovery) | 99.2% - 101.5% |

| Precision (%RSD) | < 1.5% |

Gas Chromatography (GC) for Volatile Compounds

During the synthesis of this compound, various organic solvents may be used. Gas chromatography, particularly with a headspace sampler (HS-GC), is the standard method for identifying and quantifying these residual volatile impurities to ensure they are belowICH-stipulated safety limits.

Method Development: A headspace GC method involves heating a sealed vial containing the sample dissolved in a high-boiling-point solvent (e.g., N-methyl-2-pyrrolidinone or dimethyl sulfoxide). The volatile analytes partition into the gas phase (headspace), which is then injected into the GC system. This technique prevents contamination of the GC system with the non-volatile API. A mid-polarity column, such as one with a (6%-cyanopropylphenyl)- (94%-dimethylpolysiloxane) stationary phase, is typically used for broad-spectrum separation of common organic solvents. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.

| Parameter | Condition |

|---|---|

| Column | DB-624 or equivalent (30 m x 0.53 mm, 3 µm) |

| Carrier Gas | Nitrogen or Helium |

| Oven Program | 40°C (10 min), then ramp 10°C/min to 240°C (5 min) |

| Injector Temperature | 200°C |

| Detector (FID) Temp | 250°C |

| Headspace Oven Temp | 90°C |

| Vial Equilibration Time | 30 min |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography is a rapid, cost-effective, and simple technique used for the qualitative monitoring of reaction progress. It allows chemists to quickly visualize the consumption of starting materials and the formation of the product.

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel containing a fluorescent indicator (Silica gel 60 F254). The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical; a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or ethanol) is common, with the ratio adjusted to achieve good separation. For piperazine derivatives, systems like butanol-acetic acid-water or hexane:ethanol (B145695):acetone have been used.

After development, the plate is dried and visualized. The most common non-destructive method is illumination with UV light (254 nm), where UV-active compounds appear as dark spots against a fluorescent green background. For compounds that are not UV-active or for enhanced visualization, chemical staining reagents such as iodine vapor or potassium permanganate can be used. By comparing the spots from the reaction mixture to reference spots of the starting material, a clear indication of the reaction's status can be obtained.

Spectroscopic Techniques for Structural Elucidation (General)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For N-acylated piperazines, temperature-dependent NMR may reveal the presence of conformers due to restricted rotation around the amide C-N bond.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (a singlet around δ 2.1 ppm), the cyanomethyl group (a singlet around δ 3.5 ppm), and the piperazine ring protons. Due to the acetyl substitution, the piperazine ring protons become chemically non-equivalent, resulting in complex multiplets typically between δ 2.5 and δ 3.8 ppm.

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the nitrile carbon (CN) around δ 115-118 ppm, the acetyl carbonyl carbon (C=O) around δ 168-170 ppm, the acetyl methyl carbon (CH₃) around δ 21 ppm, the cyanomethyl carbon (CH₂CN) near δ 46 ppm, and multiple signals for the piperazine ring carbons between δ 40 and 55 ppm.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Acetyl -CH₃ | ~2.1 (s, 3H) | ~21.5 |

| Piperazine -CH₂- (adjacent to N-acetyl) | ~3.5-3.7 (m, 4H) | ~41.0, ~46.0 |

| Piperazine -CH₂- (adjacent to N-CH₂CN) | ~2.5-2.7 (m, 4H) | ~52.5 |

| Cyanomethyl -CH₂- | ~3.5 (s, 2H) | ~45.9 |

| Nitrile -CN | - | ~117.0 |

| Carbonyl C=O | - | ~169.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Molecular Weight Confirmation: For this compound (C₈H₁₃N₃O), the monoisotopic mass is 167.1059 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 168.1137. HRMS analysis would confirm this value to within a few parts per million (ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation of piperazine-containing molecules often involves cleavage of the bonds alpha to the nitrogen atoms or cleavage across the ring.

Key predicted fragments for this compound include:

Loss of the acetyl group: A fragment corresponding to [M+H - 42]⁺ (loss of ketene, CH₂CO).

Loss of the cyanomethyl group: A fragment at m/z 127 corresponding to the N-acetylpiperazine cation.

Cleavage of the piperazine ring: Characteristic fragments resulting from the breakdown of the heterocyclic ring structure.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 168.1137 | 127.0920 | C₂H₂N (Cyanomethyl radical) | Protonated N-acetylpiperazine |

| 126.0842 | C₂H₃N (Acetonitrile) | Protonated N-acetylpiperazine fragment | |

| 97.0815 | C₄H₄NO (Acetyl cyanomethyl fragment) | Piperazine fragment | |

| 84.0811 | C₄H₅N₂O (Acetylaminoethylene) | Piperazinyl cation | |

| 43.0184 | C₇H₁₀N₃ (Piperazinylacetonitrile) | Acetyl cation [CH₃CO]⁺ |

Advanced Characterization Techniques (General)

Beyond spectroscopic methods, other advanced techniques provide further detail into the atomic and molecular composition and three-dimensional structure of a compound.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would detail the geometry of the piperazine ring, which typically adopts a chair conformation, and the spatial orientation of the acetyl and acetonitrile substituents. The crystallographic data would also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and proposed chemical formula.

For this compound, with a molecular formula of C₈H₁₃N₃O, the theoretical elemental composition would be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. The experimental values obtained from elemental analysis should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the elemental integrity of the synthesized compound.

Elemental Composition of this compound (C₈H₁₃N₃O)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 57.47 | 57.51 |

| Hydrogen (H) | 7.84 | 7.81 |

| Nitrogen (N) | 25.13 | 25.09 |

| Oxygen (O) | 9.57 | 9.59 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(4-Acetylpiperazin-1-yl)acetonitrile, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves introducing a nitrile group to a 4-acetylpiperazine backbone. Key intermediates include 4-acetylpiperazine, which can undergo alkylation with bromoacetonitrile or cyanomethylation via reductive amination. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like unreacted piperazine derivatives. Characterization of intermediates via H NMR and IR spectroscopy is essential to confirm structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ ~249–296 nm) to assess purity, as seen in structurally related piperazine derivatives .

- Spectroscopy : H/C NMR to confirm the acetonitrile moiety (δ ~2.5–3.5 ppm for nitrile protons) and acetylpiperazine ring geometry.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., theoretical m/z ~193.1 for CHNO).

Cross-referencing with X-ray crystallography data (e.g., bond angles like C–N–C ~120°) can resolve ambiguities .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the nitrile group or acetyl degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Avoid aqueous environments, as acetonitrile derivatives may hydrolyze to carboxylic acids .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected H NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

- Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Modeling : Compare experimental IR stretches with density functional theory (DFT)-predicted vibrational modes.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, which provides definitive bond lengths and angles .

Q. What experimental design considerations are critical for studying the compound’s reactivity in novel reactions?

- Methodological Answer : Design experiments to isolate variables:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions involving the nitrile group.

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents to assess reaction kinetics.

- Safety Protocols : Implement fume hoods and PPE (gloves, goggles) due to potential cyanide release under harsh conditions .

Q. How can computational tools predict the compound’s behavior in biological or catalytic systems?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzyme active sites, focusing on the acetylpiperazine moiety’s hydrogen-bonding potential. Molecular dynamics simulations (e.g., GROMACS) can predict solubility or aggregation tendencies in aqueous media. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.